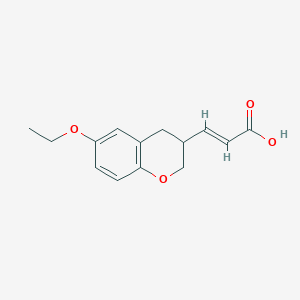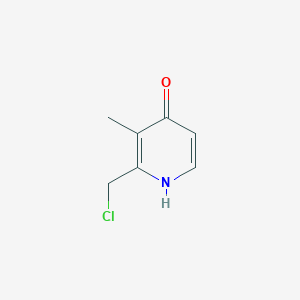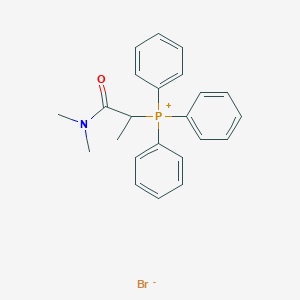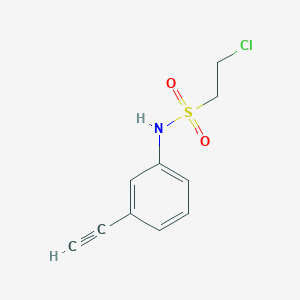
tert-butyl N-(1-benzyl-4,6-dimethylpiperidin-3-yl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-(1-benzyl-4,6-dimethylpiperidin-3-yl)carbamate: is a synthetic organic compound with the molecular formula C19H30N2O2. It is a derivative of carbamate, which is an organic compound derived from carbamic acid. This compound is primarily used in research and development, particularly in the fields of chemistry and pharmaceuticals .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-benzyl-4,6-dimethylpiperidin-3-yl)carbamate typically involves the reaction of 1-benzyl-4,6-dimethylpiperidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to maximize yield and minimize impurities. The process involves the use of high-purity reagents and solvents, and the reaction is monitored using techniques like gas chromatography and mass spectrometry to ensure consistency and quality .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-(1-benzyl-4,6-dimethylpiperidin-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted carbamates.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-butyl N-(1-benzyl-4,6-dimethylpiperidin-3-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is also used in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology: In biological research, this compound is used to study the interactions between small molecules and biological macromolecules. It is also used in the development of new drugs and therapeutic agents .
Medicine: In medicine, this compound is investigated for its potential pharmacological properties. It is used in the development of new drugs for the treatment of various diseases .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and other fine chemicals. It is also used in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of tert-butyl N-(1-benzyl-4,6-dimethylpiperidin-3-yl)carbamate involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
- tert-Butyl N-(1-benzyl-5,6-dimethylpiperidin-3-yl)carbamate
- tert-Butyl N-(1-benzyl-6-oxopiperidin-3-yl)carbamate
- tert-Butyl N-(6,6-dimethylpiperidin-3-yl)carbamate
Uniqueness: tert-Butyl N-(1-benzyl-4,6-dimethylpiperidin-3-yl)carbamate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interactions with other molecules. Additionally, the benzyl and dimethyl groups contribute to its lipophilicity and ability to cross biological membranes .
Propiedades
Fórmula molecular |
C19H30N2O2 |
|---|---|
Peso molecular |
318.5 g/mol |
Nombre IUPAC |
tert-butyl N-(1-benzyl-4,6-dimethylpiperidin-3-yl)carbamate |
InChI |
InChI=1S/C19H30N2O2/c1-14-11-15(2)21(12-16-9-7-6-8-10-16)13-17(14)20-18(22)23-19(3,4)5/h6-10,14-15,17H,11-13H2,1-5H3,(H,20,22) |
Clave InChI |
UCWSKARTULHLTN-UHFFFAOYSA-N |
SMILES canónico |
CC1CC(N(CC1NC(=O)OC(C)(C)C)CC2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![3-([1,1'-Biphenyl]-4-yl)-4-hydroxy-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B13151474.png)



